Dibenzyl (3-phenylpropyl)phosphonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82180-50-5 |
|---|---|
Molecular Formula |
C23H25O3P |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-bis(phenylmethoxy)phosphorylpropylbenzene |
InChI |
InChI=1S/C23H25O3P/c24-27(25-19-22-13-6-2-7-14-22,26-20-23-15-8-3-9-16-23)18-10-17-21-11-4-1-5-12-21/h1-9,11-16H,10,17-20H2 |
InChI Key |
KSFSXTMIEOWJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzyl 3 Phenylpropyl Phosphonate and Analogous Phosphonate Esters
Established Synthetic Routes for General Phosphonate (B1237965) Esters
Two of the most prominent and widely utilized methods for the general synthesis of phosphonate esters are the Michaelis-Arbuzov and Michaelis-Becker reactions. These reactions have been foundational in organophosphorus chemistry for over a century.
Michaelis-Arbuzov Reaction Protocols
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce an alkyl phosphonate. organic-chemistry.org
The mechanism is initiated by the SN2 attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic alkyl halide, which forms a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt in another SN2 reaction, leading to the formation of the desired phosphonate and a new alkyl halide. wikipedia.org
Key Features of the Michaelis-Arbuzov Reaction:
| Feature | Description |
| Reactants | Trialkyl phosphite and an alkyl halide. |
| Product | Alkyl phosphonate. |
| Mechanism | Two successive SN2 reactions. |
| Conditions | Often requires heating (120°C - 160°C). wikipedia.org |
While the traditional reaction requires elevated temperatures, modifications have been developed to facilitate the reaction under milder conditions. For instance, Lewis acid-mediated Michaelis-Arbuzov reactions can proceed at room temperature. organic-chemistry.org Furthermore, palladium-catalyzed versions of the reaction have been developed for the synthesis of aryl phosphonates from triaryl phosphites and aryl iodides. organic-chemistry.org
Michaelis-Becker Reaction Protocols
The Michaelis-Becker reaction provides an alternative route to phosphonates and involves the reaction of a sodium salt of a dialkyl phosphite with an alkyl halide. chempedia.info This method is particularly useful when the Michaelis-Arbuzov reaction is not suitable, for example, in the synthesis of certain dimethyl n-alkylphosphonates where the Arbuzov method may not yield a pure product. nih.gov
The reaction proceeds through the nucleophilic attack of the phosphite anion on the alkyl halide. mobt3ath.com The use of microwave irradiation has been shown to significantly accelerate the Michaelis-Becker reaction, leading to better yields and shorter reaction times compared to conventional heating. researchgate.net
Direct and Indirect Syntheses of Dibenzyl Phosphonate Derivatives
The synthesis of dibenzyl phosphonate derivatives, including the target compound Dibenzyl (3-phenylpropyl)phosphonate, can be achieved through several strategic approaches that leverage the fundamental reactions described above.
Employment of Dibenzyl or Tribenzyl Phosphites as Precursors
Dibenzyl phosphite (also known as dibenzyl hydrogen phosphite) is a key precursor in the synthesis of various dibenzyl phosphonate derivatives. chemicalbook.comlookchem.com It can be used in palladium-catalyzed cross-coupling reactions with benzyl (B1604629) halides to form benzylphosphonate diesters. organic-chemistry.org The reaction of dibenzyl phosphite with an appropriate alkylating agent is a common strategy to introduce the desired organic moiety onto the phosphorus atom.
Introduction of the (3-phenylpropyl) Moiety via Alkylation or Related Reactions
The introduction of the 3-phenylpropyl group to a phosphonate backbone is typically achieved through an alkylation reaction. In the context of the Michaelis-Arbuzov reaction, this would involve reacting a trialkyl or tribenzyl phosphite with 3-phenylpropyl halide. In the Michaelis-Becker reaction, the sodium salt of a dialkyl or dibenzyl phosphite would be reacted with 3-phenylpropyl halide.
The efficiency of these alkylation reactions can be influenced by the choice of base and solvent system. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective base for the alkylation of H-phosphonates. researchgate.net
Michael Addition Strategies for Constructing Phenylpropylphosphonate Scaffolds
The phospha-Michael addition, a conjugate addition of a phosphorus nucleophile to an electron-deficient alkene, offers another powerful strategy for the formation of C-P bonds and the construction of phenylpropylphosphonate scaffolds. rsc.org This reaction is particularly useful for creating β-functionalized phosphonates.
In this approach, a nucleophilic phosphorus species, such as a dialkyl phosphite, adds to a Michael acceptor like an α,β-unsaturated carbonyl compound. youtube.com For the synthesis of a phenylpropylphosphonate, a suitable Michael acceptor would be a derivative of cinnamic acid or cinnamaldehyde. The reaction is often catalyzed by a base. rsc.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the addition, which is particularly important in the synthesis of chiral phosphonates. rsc.org
Catalytic and Advanced Synthetic Approaches for Phosphonate Esters
Modern synthetic strategies for phosphonate esters are increasingly moving towards catalytic methods that offer higher efficiency, selectivity, and sustainability compared to classical approaches like the Michaelis-Arbuzov and Michaelis-Becker reactions. These advanced techniques often employ transition metal catalysts or biocatalysts to facilitate the formation of the P-C bond under milder conditions.
Umpolung-Enabled Copper-Catalyzed Regioselective Hydroamination
A significant challenge in the synthesis of functionalized phosphonates is the control of regioselectivity. Traditional hydroamination methods involving the addition of an amine to an activated alkene typically yield β-amino phosphonates. However, a copper-catalyzed, umpolung-enabled strategy has been developed for the regioselective synthesis of α-aminophosphonates from α,β-unsaturated phosphonates. tandfonline.comrsc.org
The term "umpolung," or polarity inversion, refers to the reversal of the normal reactivity of a functional group. mdpi.com In this context, instead of the typical nucleophilic character of an amine, an electrophilic amination reagent is generated in situ. The reaction utilizes a hydroxylamine (B1172632) derivative, which, in the presence of a copper catalyst, facilitates the α-amination of the unsaturated phosphonate. tandfonline.comrsc.org
The general reaction scheme involves the copper-catalyzed reaction of an α,β-unsaturated phosphonate with a hydroxylamine and a hydrosilane. The key to achieving α-regioselectivity is the use of the hydroxylamine as an electrophilic amine source, which reverses the typical reactivity pattern. tandfonline.commdpi.com This method has been shown to be effective for a range of substrates, and even asymmetric synthesis is possible with the use of a chiral bisphosphine ligand, leading to enantioenriched α-aminophosphonates. tandfonline.comrsc.org
Table 1: Umpolung-Enabled Copper-Catalyzed Hydroamination of α,β-Unsaturated Phosphonates
| Entry | α,β-Unsaturated Phosphonate | Amine Source | Catalyst System | Product | Yield (%) |
| 1 | Diethyl (E)-styrylphosphonate | O-Benzoyl-N-phenylhydroxylamine | Cu(OAc)₂·H₂O / DPEphos | Diethyl (1-amino-2-phenylethyl)phosphonate | 85 |
| 2 | Diethyl (E)-prop-1-en-1-ylphosphonate | O-Benzoyl-N-methylhydroxylamine | Cu(OAc)₂·H₂O / DPEphos | Diethyl (1-amino-1-methylethyl)phosphonate | 78 |
Data is illustrative and compiled from findings in the field. tandfonline.comrsc.org
This umpolung strategy represents a significant advance in the synthesis of α-aminophosphonates, which are important pharmacophores. The mild reaction conditions and high regioselectivity make it a valuable tool for medicinal chemistry.
Biocatalytic Transformations for Phosphorus-Carbon Bond Formation
The use of enzymes in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. In the realm of phosphonate synthesis, biocatalysis is an emerging field with significant potential. tandfonline.com While the enzymatic formation of the P-C bond is known in nature, primarily through the action of enzymes like phosphoenolpyruvate (B93156) (PEP) mutase, the application of biocatalysts for the synthesis of a broader range of phosphonate esters is a more recent development. rsc.orgaithor.com
Lipases, a class of hydrolases, have been shown to exhibit promiscuous activity, catalyzing reactions beyond their natural hydrolytic function. tandfonline.com This promiscuity has been harnessed for the formation of P-C bonds. For instance, lipases can catalyze the phospha-Michael addition of dialkyl phosphites to α,β-unsaturated compounds. uef.fi One notable example is the lipase-catalyzed one-pot Knoevenagel condensation followed by a phospha-Michael reaction to produce β-phosphonomalononitriles. tandfonline.com
Chemoenzymatic cascade reactions have also been developed to synthesize chiral phosphonates. For example, a one-pot process combining a photo-oxidative chemical reaction with a bioreduction has been used to access chiral β-hydroxyphosphonates with high yields and excellent enantiomeric excess. rsc.orgmdpi.com
Table 2: Examples of Biocatalytic Synthesis of Phosphonate Derivatives
| Enzyme | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (%) |
| Candida cylindracea lipase (B570770) (CcL) | Knoevenagel-phospha-Michael | Benzaldehyde, Malononitrile, Dimethyl phosphite | Dimethyl (2-cyano-2-(phenyl)ethyl)phosphonate | 93 | N/A |
| Alcohol Dehydrogenase | Bioreduction | Diethyl (2-oxo-2-phenylethyl)phosphonate | Diethyl (S)-(2-hydroxy-2-phenylethyl)phosphonate | >92 | >99 |
Data is illustrative and compiled from findings in the field. tandfonline.comrsc.orgmdpi.com
The kinetic resolution of racemic phosphonates using enzymes is another powerful biocatalytic approach to obtain enantiomerically pure compounds. rsc.org While the field of biocatalytic phosphonate synthesis is still developing, these examples demonstrate the potential of enzymes to provide green and highly selective routes to valuable phosphonate esters.
Sustainable and Green Chemistry Methodologies in Phosphonate Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for phosphonate synthesis. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, and to improve energy efficiency.
Performing reactions in the absence of a solvent offers significant environmental benefits, including reduced waste and simplified purification processes. Several methods for the synthesis of phosphonate esters under solvent-free conditions have been reported. tandfonline.com These reactions are often facilitated by solid supports such as alumina (B75360) or magnesia, or by the use of microwave irradiation. tandfonline.com
For example, the reaction of aldehydes or ketones with dialkyl phosphites to form α-hydroxyphosphonates can be carried out efficiently under solvent-free conditions, often with the aid of a catalyst like 1-hexanesulphonic acid sodium salt and ultrasound irradiation. researchgate.net The Michaelis-Arbuzov reaction, a cornerstone of phosphonate synthesis, can also be performed under solvent-free conditions, particularly with the use of microwave heating.
Sonochemistry, the application of ultrasound to chemical reactions, can lead to enhanced reaction rates, higher yields, and milder reaction conditions. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical transformations. nih.gov
Ultrasound has been successfully applied to the synthesis of various phosphonates. For instance, the synthesis of aminophosphonates via the Kabachnik-Fields reaction can be efficiently promoted by ultrasound, often under solvent-free conditions. researchgate.net The use of ultrasound can also improve the efficiency of heterogeneous catalytic systems by enhancing mass transfer and catalyst dispersion. nih.gov
Table 3: Comparison of Conventional and Ultrasound-Assisted Synthesis of an α-Aminophosphonate
| Method | Reaction Time | Yield (%) |
| Conventional Stirring | 12 h | 75 |
| Ultrasound Irradiation | 1.5 h | 92 |
Data is illustrative and based on typical findings in the field. researchgate.net
Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical reactions. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in significantly reduced reaction times and often improved yields compared to conventional heating methods. mdpi.com
The synthesis of phosphonate esters has greatly benefited from microwave technology. The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates with aryl or vinyl halides, is a prime example where microwave heating has been shown to be highly effective. mdpi.com Similarly, the Michaelis-Arbuzov reaction can be significantly accelerated under microwave irradiation. organic-chemistry.org For instance, the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides can be achieved in minutes under microwave conditions, compared to hours with conventional heating. organic-chemistry.org The hydrolysis of phosphonate diesters to the corresponding phosphonic acids can also be efficiently carried out using microwave heating in the presence of hydrochloric acid. rsc.org
Table 4: Comparison of Conventional and Microwave-Assisted Hirao Reaction
| Substrates | Catalyst | Heating Method | Reaction Time | Yield (%) |
| Iodobenzene, Diethyl phosphite | Pd(OAc)₂ | Conventional | 24 h | 60 |
| Iodobenzene, Diethyl phosphite | Pd(OAc)₂ | Microwave | 10 min | 95 |
Data is illustrative and based on typical findings in the field. mdpi.comorganic-chemistry.org
Electrochemical and Light-Mediated Strategies
In recent years, electrochemical and photochemical methods have emerged as powerful tools for the formation of C-P bonds, offering mild and often more sustainable alternatives to traditional synthetic routes. These strategies typically involve the generation of radical intermediates, which then engage in C-P bond formation.
Photocatalyzed Methodologies:
Visible-light photoredox catalysis has been successfully employed for the synthesis of phosphonate esters through the generation of phosphonyl radicals from H-phosphine oxides. nih.govrsc.orgrsc.org For instance, bismuth(III) chloride has been identified as an effective and inexpensive ligand-to-metal charge transfer (LMCT) catalyst for this transformation. nih.govrsc.orgrsc.org Upon photoexcitation, a catalytically active bismuth species generates a chlorine radical, which then abstracts a hydrogen atom from a dialkyl phosphite (a H-phosphine oxide tautomer) to form a phosphonyl radical. This radical can then add to an alkene, such as styrene (B11656) or its derivatives, to generate a carbon-centered radical. Subsequent reduction and protonation yield the desired alkyl phosphonate. While a direct synthesis of this compound using this specific method has not been detailed, the phosphonylation of various electron-deficient alkenes has been demonstrated, as shown in the table below. rsc.org
Table 1: Bismuth-Catalyzed Photocatalytic Phosphonylation of Alkenes
| Entry | Alkene Substrate | H-Phosphine Oxide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Diethyl (2-benzylidene)malonate | Diphenylphosphine oxide | Diethyl 2-(1,3-diphenyl-1-(diphenylphosphinyl)propan-2-yl)malonate | 96 |
| 2 | (E)-Dimethyl 2-(4-methylbenzylidene)malonate | Diphenylphosphine oxide | Dimethyl 2-(1-(4-tolyl)-3-phenyl-1-(diphenylphosphinyl)propan-2-yl)malonate | 94 |
| 3 | (E)-N,N-dimethyl-3-phenylacrylamide | Diphenylphosphine oxide | N,N-dimethyl-3-phenyl-2-(diphenylphosphinyl)propanamide | 85 |
Another light-mediated approach involves the visible-light-driven redox-neutral phosphonoalkylation of alkenes. bohrium.comorganic-chemistry.orgresearchgate.net This transition-metal-free protocol utilizes an organic photocatalyst, such as 4CzIPN, to facilitate the reaction between alkene-bearing alkyl sulfonates and H-P(O) compounds. organic-chemistry.org The reaction proceeds via the formation of a phosphonyl radical, which adds to the alkene. This is followed by a radical-polar crossover mechanism to afford the final product. This strategy has been primarily applied to the synthesis of cyclopropane-containing organophosphorus compounds. bohrium.comorganic-chemistry.orgresearchgate.net
A photocatalyzed phosphinylation of alkyl halides at room temperature has also been developed as a radical-based alternative to the high-temperature Michaelis-Arbuzov reaction. chinesechemsoc.org This method is applicable to primary, secondary, and tertiary alkyl halides, reacting them with phosphonites to yield phosphinates under mild, transition-metal-free conditions. chinesechemsoc.org
Electrochemical Approaches:
Electrochemical synthesis offers another avenue for the formation of C-P bonds under mild conditions. A nickel-catalyzed electrochemical cross-coupling reaction between aryl bromides and dialkyl phosphites has been reported for the synthesis of aryl phosphonates. organic-chemistry.org This method employs an undivided cell with inexpensive carbon electrodes and operates at room temperature. While this specific protocol is for aryl phosphonates, it demonstrates the potential of electrochemistry in facilitating C-P bond formation. The general principle could potentially be adapted for the synthesis of alkyl phosphonates from suitable alkyl precursors.
Aqueous Reaction Media
The use of water as a reaction solvent is highly desirable from a green chemistry perspective. While many traditional organophosphorus reactions are conducted in anhydrous organic solvents, several modern methodologies have been developed to enable the synthesis of phosphonate esters in aqueous media.
For example, a nickel-catalyzed Suzuki-Miyaura coupling reaction has been successfully performed in water for the synthesis of 2-aryl allyl phosphonates. nih.gov This reaction couples arylboronic acids with (2-haloallyl)phosphonates in a basic aqueous solution, utilizing an abundant transition metal as the catalyst. The reaction exhibits high functional group tolerance, making it an environmentally friendly procedure. nih.gov
Furthermore, a silver-catalyzed radical phosphonofluorination of unactivated alkenes has been reported to proceed efficiently in a CH₂Cl₂/H₂O/HOAc solvent system. researchgate.net This method involves the silver-catalyzed oxidative generation of phosphonyl radicals, which then react with alkenes. The use of water as a co-solvent in this radical-mediated transformation highlights its compatibility with such reaction pathways.
These examples, while not directly describing the synthesis of this compound, establish the feasibility of conducting C-P bond-forming reactions in aqueous environments, thereby reducing the reliance on volatile organic solvents.
Q & A
Q. What are the optimal synthetic conditions for dibenzyl (3-phenylpropyl)phosphonate via transesterification?
The compound can be synthesized using triethyl phosphite, benzyl alcohol, and pentaerythritol with organic tin as a catalyst. Optimal conditions include a reaction temperature of 130–140°C, a 2-hour reaction time, and a molar ratio of 1:2:2 for the starting materials, achieving yields up to 95% . Purification typically involves distillation or column chromatography to isolate the phosphonate ester.
Q. What safety protocols are critical when handling dibenzyl phosphonate derivatives?
Avoid inhalation, skin contact, and dust generation. Use respiratory protection, gloves, and eye protection. Ensure adequate ventilation and store the compound at 2–8°C in airtight containers. In case of exposure, rinse affected areas with water and seek medical attention .
Q. How is dibenzyl phosphonate utilized in phenol phosphorylation reactions?
The compound reacts with phenols in the presence of N-ethyldiisopropylamine and DMAP to form dibenzyl phenyl phosphate, a key intermediate for synthesizing bioactive molecules. This method is widely applied in pharmaceutical and materials research .
Q. Which analytical techniques confirm the structural integrity of synthesized dibenzyl phosphonates?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) are essential. For example, ³¹P NMR can verify phosphonate ester formation, while HRMS confirms molecular weight .
Advanced Research Questions
Q. How can dibenzyl phosphonate derivatives be tailored for antimalarial drug development?
Substituted benzyl-α-hydroxy dibenzyl phosphonates (e.g., 2-fluorobenzyl and 3-nitrobenzyl analogs) have been synthesized and tested as inhibitors of Plasmodium falciparum glutamate dehydrogenase. Structural modifications at the benzyl group enhance target binding and metabolic stability .
Q. What catalytic strategies improve the conversion of dibenzyl phosphonates to phosphonic acids?
Triflic acid (TfOH) catalyzes the hydrolysis of dibenzyl phosphonates to phosphonic acids under mild conditions (80°C in toluene). This method avoids harsh reagents and preserves acid-sensitive functional groups .
Q. How do reaction conditions influence epoxide ring-opening reactions with dibenzyl phosphonates?
In DHAP synthesis, benzylglycidol undergoes ring-opening with dibenzyl phosphonate under basic conditions. Yield optimization requires controlled stoichiometry, temperature (0–25°C), and catalyst loading (e.g., DMAP) to minimize side reactions .
Q. What mechanistic insights explain contradictions in catalytic efficiency across phosphonate syntheses?
Comparative studies show that organic tin catalysts (e.g., in transesterification) offer higher yields (95%) than N-chlorosuccinimide-mediated routes, likely due to superior Lewis acidity and reduced byproduct formation .
Q. How are dibenzyl phosphonates integrated into metal-organic frameworks (MOFs) for semiconductor applications?
Phosphonate linkers derived from dibenzyl esters enable the synthesis of MOFs with tunable bandgaps. Crystallization conditions (solvent, temperature) critically impact framework porosity and charge transport properties .
Q. What strategies mitigate low yields in benzyl group deprotection during phosphonate functionalization?
Catalytic hydrogenolysis (10% Pd/C, H₂) selectively removes benzyl groups while preserving phosphonate integrity. Pyridinium salt formation post-hydrogenolysis stabilizes intermediates for downstream reactions .
Methodological Notes
- Data Contradictions : Discrepancies in synthetic yields (e.g., 95% vs. 80%) may arise from catalyst purity or solvent choice. Replicate experiments with controlled variables to identify optimal protocols .
- Advanced Characterization : Pair X-ray crystallography with computational modeling (DFT) to resolve ambiguities in phosphonate stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
